(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(4-3-13-2-1-7-18-12-13)19-8-10-20-9-5-14-6-11-23-16(14)17(20)22/h1-7,9,11-12H,8,10H2,(H,19,21)/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSRVGWNJIDFJL-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furo[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethyl linker: This step may involve alkylation reactions using ethyl halides or similar reagents.
Introduction of the acrylamide group: This can be done through amide coupling reactions using acrylamide derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound may be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for applications in material science.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural Comparisons
Key Compounds Analyzed:
(Z)-N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide (Target Compound).
(E)-3-(Furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide ().
N-(7-Methyl-2-phenylamino-tetrahydrothieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ().
Table 1: Structural and Physicochemical Properties
Structural Insights :
- The Z/E isomerism in acrylamide derivatives (Target vs. ) critically affects molecular geometry.
- The thienopyrimidine analog () diverges entirely in core structure, replacing furopyridine with a sulfur-containing heterocycle. This substitution alters electronic properties (e.g., increased lipophilicity due to thiophene) and may reduce solubility in polar solvents .
Spectroscopy:
- IR/NMR Data: While spectral data for the Target Compound are unavailable, the thienopyrimidine analog () shows characteristic peaks: IR: C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹) . ^1H-NMR: Methyl groups (δ 2.10–2.50 ppm), aromatic protons (δ 7.37–7.47 ppm) .
- The pyridin-3-yl group in the Target Compound would likely exhibit distinct aromatic proton shifts (δ 7.5–8.5 ppm) compared to furan’s δ 6.0–7.0 ppm .
Biological Activity
(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a furo[2,3-c]pyridin moiety and a pyridine ring, which are known to contribute to its biological properties. The specific arrangement of functional groups allows for interactions with biological targets, making it a subject of interest in drug discovery.
Research indicates that compounds with similar structural frameworks often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors of specific enzymes involved in disease pathways.
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
Antimicrobial Efficacy
Several studies have evaluated the antimicrobial activity of related compounds. For instance, compounds derived from pyridine structures have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for related compounds range from 1.35 to 4.00 μM against Mycobacterium tuberculosis .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 6a | 1.35 | Mycobacterium tuberculosis |
| 6e | 2.18 | Mycobacterium tuberculosis |
| 6k | 4.00 | Mycobacterium tuberculosis |
Anticancer Activity
The potential anticancer activity is supported by docking studies that suggest binding affinity to key proteins involved in cancer progression. For example, compounds with similar structures have been shown to bind effectively to the ribosomal peptidyl transferase center, indicating their potential role in inhibiting protein synthesis in cancer cells .
Case Studies
- Tuberculosis Treatment : A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives revealed significant anti-tubercular activity, providing a framework for evaluating the efficacy of this compound against similar pathogens .
- Cancer Cell Lines : Investigations into the effects on various cancer cell lines have shown that derivatives with similar functional groups can induce apoptosis and inhibit cell proliferation, suggesting a pathway for further exploration of this compound in oncological therapies .
Q & A
Q. What synthetic methodologies are validated for synthesizing (Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide?
Methodological Answer: The synthesis typically involves coupling acrylamide derivatives with furopyridine intermediates. Key steps include:
- Heterocycle Formation : The furo[2,3-c]pyridinone core can be synthesized via photocyclization (similar to indoloquinolinone synthesis using 3-(2-nitrophenyl)acrylamides under UV light) .
- Acrylamide Coupling : Ethyl 2-(arylamido)-3-arylacrylates are reacted with furopyridine derivatives in ethanol under reflux (6–8 hours), followed by crystallization for purification .
- Configuration Control : The Z-configuration is stabilized by intramolecular hydrogen bonding during synthesis, confirmed via -NMR coupling constants () and X-ray crystallography .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Characterization Techniques | Reference |
|---|---|---|---|---|
| Furopyridine Formation | UV light, toluene, 24 hours | 60–75% | -NMR, HRMS | |
| Acrylamide Coupling | Ethanol, reflux, 8 hours | 71% | -/-NMR, MP | |
| Purification | Ethanol recrystallization | – | HPLC, melting point analysis |
Q. How is structural characterization performed to confirm the compound’s configuration and purity?
Methodological Answer:
- Stereochemical Confirmation : The Z-configuration is verified via:
- NMR Spectroscopy : Vicinal coupling constants () between α- and β-acrylamide protons (Z-isomer: ; E-isomer: ) .
- X-ray Crystallography : Cambridge Structural Database (CSD) surveys reveal protonation states and hydrogen-bonding patterns in pyridine-acrylamide hybrids .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) are used to confirm >95% purity .
Advanced Research Questions
Q. What experimental strategies address stability challenges in physiological conditions?
Methodological Answer:
- Photostability : Protect from light during storage (amber vials) due to the furopyridine moiety’s susceptibility to photodegradation, as observed in similar heterocycles .
- pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH, pH 1–9 buffers) with LC-MS monitoring. Adjust formulation using cyclodextrins or liposomal encapsulation if degradation occurs .
- Oxidative Resistance : Add antioxidants (e.g., ascorbic acid) to buffers during in vitro assays to prevent acrylamide oxidation .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Core Modifications : Replace the furopyridine with thieno[2,3-c]pyridine (as in 4SC-207) to enhance microtubule inhibition in taxane-resistant cells .
- Acrylamide Substituents : Introduce electron-withdrawing groups (e.g., -CF) on the pyridin-3-yl ring to improve binding to kinase targets, guided by docking studies .
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) on analogues (e.g., ethyl 2-amino-4-(pyridin-3-yl)chromene-3-carboxylate) to identify critical electrostatic/hydrophobic interactions .
Q. Table 2: SAR Insights from Analogues
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Re-evaluate potency using consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-based viability assays) .
- Metabolic Profiling : Perform hepatic microsome studies to identify species-specific metabolite differences affecting efficacy .
- Crystallographic Validation : Compare target-binding modes (e.g., tubulin or kinase active sites) using X-ray structures to explain divergent activities .
Q. What computational approaches predict binding modes and off-target effects?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with β-tubulin (using PDB 1SA0) to assess resistance mechanisms in taxane-resistant mutants .
- Machine Learning : Train QSAR models on pyrrolo[2,3-d]pyrimidine libraries to prioritize analogues with reduced hERG channel affinity .
- Docking Screens : Use AutoDock Vina against kinase databases (e.g., KLIFS) to identify off-targets (e.g., FLT3 or EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
